molecular formula C34H52N8O12S B12557262 L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine CAS No. 194156-61-1

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine

Cat. No.: B12557262
CAS No.: 194156-61-1
M. Wt: 796.9 g/mol
InChI Key: TXWIEJQUVVPNQQ-UVKDBALRSA-N
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Description

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine is a peptide compound composed of seven amino acids: serine, valine, tryptophan, threonine, and methionine. Peptides like this one are essential in various biological processes and have significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: Amino acids are activated using reagents like HBTU or DIC.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like methionine and tryptophan.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine has diverse applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including drug delivery systems and peptide-based vaccines.

    Industry: Utilized in the development of peptide-based materials and biotechnological processes.

Mechanism of Action

The mechanism of action of L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to various physiological effects. The exact pathways and targets depend on the specific context of its application.

Comparison with Similar Compounds

Similar Compounds

  • L-Valyl-L-seryl-L-threonyl-L-leucyl-L-seryl-L-seryl-L-prolyl-L-alanyl-L-seryl-L-threonine
  • L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
  • Semaglutide

Uniqueness

L-Seryl-L-seryl-L-valyl-L-tryptophyl-L-threonyl-L-seryl-L-methionine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and industrial applications.

Properties

CAS No.

194156-61-1

Molecular Formula

C34H52N8O12S

Molecular Weight

796.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C34H52N8O12S/c1-16(2)26(41-31(50)25(15-45)39-28(47)20(35)13-43)32(51)38-23(11-18-12-36-21-8-6-5-7-19(18)21)29(48)42-27(17(3)46)33(52)40-24(14-44)30(49)37-22(34(53)54)9-10-55-4/h5-8,12,16-17,20,22-27,36,43-46H,9-11,13-15,35H2,1-4H3,(H,37,49)(H,38,51)(H,39,47)(H,40,52)(H,41,50)(H,42,48)(H,53,54)/t17-,20+,22+,23+,24+,25+,26+,27+/m1/s1

InChI Key

TXWIEJQUVVPNQQ-UVKDBALRSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)N)O

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CO)NC(=O)C(CO)N

Origin of Product

United States

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